molecular formula C25H29N3O4 B11380712 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11380712
M. Wt: 435.5 g/mol
InChI Key: PZQARKONZPSMIN-UHFFFAOYSA-N
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Description

The compound 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6(1H)-one core. Key structural attributes include:

  • Position 4: A 4-propoxyphenyl substituent, contributing to lipophilicity and steric bulk.
  • Position 5: A 3-ethoxypropyl chain, enhancing solubility compared to shorter alkyl or aromatic substituents.

This structure is distinct from related compounds due to the combination of electron-donating (ethoxy, propoxy) and hydrogen-bonding (hydroxyphenyl) groups, which may influence reactivity, stability, and biological interactions.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-3-15-32-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)29)26-27-23(21)25(30)28(24)14-7-16-31-4-2/h5-6,8-13,24,29H,3-4,7,14-16H2,1-2H3,(H,26,27)

InChI Key

PZQARKONZPSMIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOCC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxypropyl group: This can be achieved through alkylation reactions using ethoxypropyl halides in the presence of a base.

    Attachment of the hydroxyphenyl and propoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate phenol derivatives and propoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Core Structure : Identical pyrrolo[3,4-c]pyrazol-6(1H)-one backbone.
Key Differences :

Position Target Compound Compound Implications
4 4-Propoxyphenyl 4-Ethoxyphenyl Propoxy increases lipophilicity and steric hindrance compared to ethoxy.
5 3-Ethoxypropyl 3-Pyridinylmethyl Pyridinylmethyl introduces aromaticity and potential π-π interactions, whereas 3-ethoxypropyl enhances solubility.

Functional Impact :

  • The 4-propoxyphenyl group in the target compound may improve membrane permeability compared to the ethoxy analog .
  • The 3-ethoxypropyl chain likely reduces crystallinity, enhancing solubility in polar solvents relative to the pyridinylmethyl group.

Pyranopyrazole Derivatives (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)

Core Structure: Pyranopyrazole vs. pyrrolopyrazole. Key Differences:

  • Ring System: Pyranopyrazole includes a fused pyran ring, whereas the target compound features a pyrrolo ring.
  • Substituents: The target compound lacks the cyano and amino groups present in pyranopyrazole derivatives.

Hydroxypyrazole Tautomerism in 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione

Structural Overlap : The 2-hydroxyphenyl group in the target compound parallels the hydroxypyrazole moiety in this analog.
Tautomeric Considerations :

  • The hydroxyl group in both compounds may stabilize enol forms via intramolecular hydrogen bonding, influencing reactivity and stability .
  • In the target compound, this tautomerism could affect interactions with biological targets (e.g., enzyme active sites).

Key Property Comparison Table

Property Target Compound Compound Pyranopyrazole Derivative
Core Structure Pyrrolo[3,4-c]pyrazol-6-one Pyrrolo[3,4-c]pyrazol-6-one Pyrano[2,3-c]pyrazole
Position 4 Substituent 4-Propoxyphenyl 4-Ethoxyphenyl 4-Methoxyphenyl
Position 5 Substituent 3-Ethoxypropyl 3-Pyridinylmethyl Methyl
Hydrogen Bonding 2-Hydroxyphenyl 2-Hydroxyphenyl None (amino/cyano groups)
Lipophilicity (Predicted) High (propoxy) Moderate (ethoxy) Moderate (methoxy)

Biological Activity

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolo[3,4-c]pyrazol-6(1H)-one core, which is known for its diverse biological activities. The presence of various substituents such as ethoxypropyl and propoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant antioxidant properties. In vitro assays demonstrated that 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical studies. It inhibits key inflammatory mediators such as cytokines and prostaglandins, which are involved in the pathogenesis of chronic inflammatory conditions. This mechanism suggests potential therapeutic applications in diseases like arthritis and inflammatory bowel disease.

Anticancer Potential

Preliminary studies have indicated that 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of intrinsic pathways and has been shown to inhibit tumor growth in xenograft models.

The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:

  • NF-kB Pathway : Inhibition of the NF-kB pathway leads to reduced expression of pro-inflammatory genes.
  • MAPK Pathway : Modulation of the MAPK signaling cascade contributes to its anticancer effects by promoting cell cycle arrest and apoptosis.

Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity using DPPH assay with IC50 values comparable to standard antioxidants.
Study 2Reported a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory potential.
Study 3Showed cytotoxicity against A549 and HeLa cell lines with IC50 values in the micromolar range.

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